

In-Depth Technical Guide to the Physical Characteristics of Methyl Bromopyruvate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl bromopyruvate*

Cat. No.: *B1348295*

[Get Quote](#)

For researchers, scientists, and drug development professionals, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the physical characteristics of **methyl bromopyruvate**, with a specific focus on its melting and boiling points. It includes a compilation of reported data, standardized experimental protocols for determination, and visualizations of relevant chemical and biological pathways.

Core Physical Properties of Methyl Bromopyruvate

Methyl bromopyruvate (CAS No: 7425-63-0), also known as methyl 3-bromo-2-oxopropanoate, is a reactive chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. It is recognized for its role as an inhibitor of carbonic anhydrase and has been investigated for its potential anticancer properties.

Data Presentation: Melting and Boiling Points

The reported melting and boiling points for **methyl bromopyruvate** exhibit some variation across different sources, which can be attributed to the purity of the sample and the conditions under which the measurements were taken, particularly for the boiling point which is pressure-dependent.

Physical Property	Reported Value	Conditions
Melting Point	5 °C	(lit.) [1] [2] [3] [4]
-7 °C	(lit.) [5]	
Boiling Point	84 °C	at 10 mmHg [1] [2] [4] [6]
125-127 °C	at 0.1 mmHg [5]	
82-84 °C	at 133 MPa [2]	

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are detailed methodologies for these key experiments.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid compound.

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities can depress and broaden this range. [\[2\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[\[2\]](#)[\[5\]](#)
- Capillary tubes (sealed at one end)[\[1\]](#)
- Mortar and pestle (for sample preparation)
- Spatula

Procedure:

- Sample Preparation: Ensure the **methyl bromopyruvate** sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[7]
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[1]
- Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a rough estimate.[8]
- Accurate Determination: For a precise measurement, start heating at a rate of about 2 °C/minute, beginning at a temperature approximately 15-20 °C below the estimated melting point.[1][8]
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.[3]
- Cooling: Allow the apparatus to cool sufficiently before performing another measurement.[2]

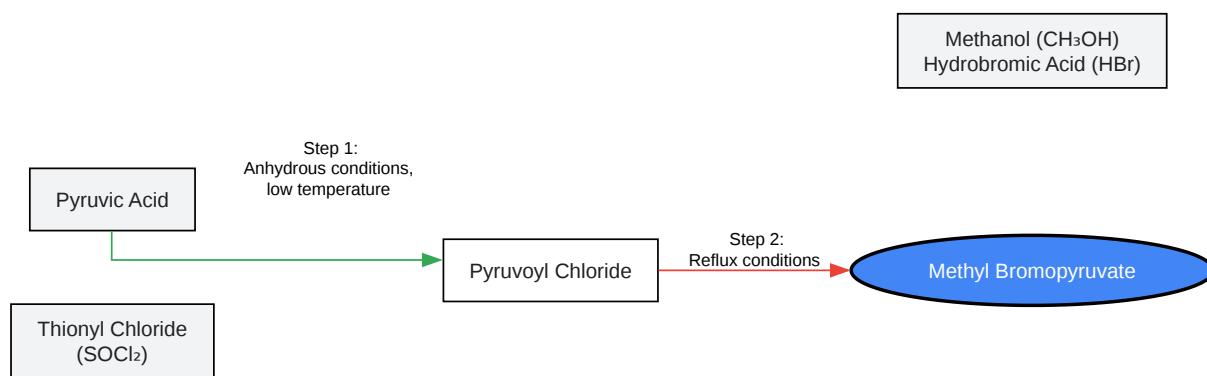
Boiling Point Determination: Micro-Boiling Point (Thiele Tube) Method

This method is suitable for determining the boiling point of small quantities of liquid.

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the external temperature is slightly above the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. The heat source is then removed, and as the apparatus cools, the vapor pressure inside the capillary decreases. When the external pressure equals the vapor pressure of the liquid, the liquid will be drawn into the capillary tube. The temperature at which this occurs is the boiling point.[9]

Apparatus:

- Thiele tube[9]
- Thermometer
- Small test tube (e.g., Durham tube)[9]
- Capillary tube (sealed at one end)
- Rubber band or wire to attach the test tube to the thermometer
- Heating source (e.g., Bunsen burner or hot plate)
- Heating medium (e.g., mineral oil)

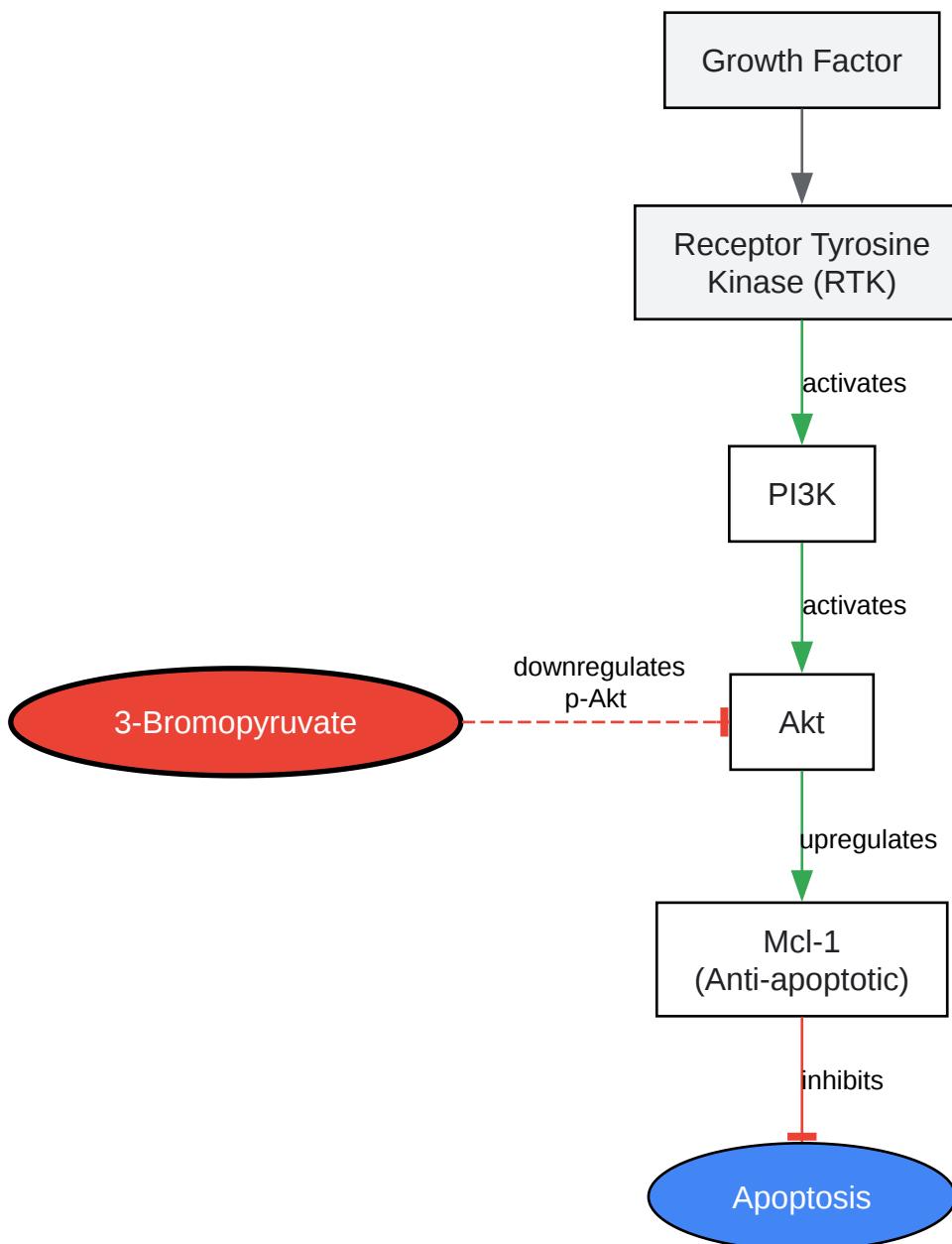

Procedure:

- Sample Preparation: Add 0.5-1 mL of **methyl bromopyruvate** to the small test tube. Place a capillary tube (sealed end up) into the test tube.[9]
- Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.[9]
- Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is immersed in the oil. Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.[9]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a continuous and vigorous stream of bubbles is observed.
- Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. Observe the capillary tube closely. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9]
- Pressure Correction: Record the atmospheric pressure. Since boiling points are pressure-dependent, a correction may be necessary to report the boiling point at standard pressure (760 mmHg). A general rule of thumb is that the boiling point of many liquids decreases by about 0.5 °C for every 10 mmHg drop in pressure near 760 mmHg.

Visualizations

Synthesis Workflow of Methyl Bromopyruvate

Methyl bromopyruvate can be synthesized from pyruvic acid. The following diagram illustrates a two-step synthesis process.^[6]



[Click to download full resolution via product page](#)

Caption: A two-step synthesis workflow for **methyl bromopyruvate**.

Proposed Signaling Pathway Inhibition by Bromopyruvate

3-Bromopyruvate (3-BP), the parent acid of **methyl bromopyruvate**, is known to exert its anticancer effects by targeting cellular energy metabolism. One of the key pathways affected is the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells and promotes glycolysis. By inhibiting this pathway, 3-BP can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis.^{[4][10]}

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt pathway by 3-bromopyruvate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. alnoor.edu.iq [alnoor.edu.iq]
- 4. 3-Bromopyruvate induces apoptosis in breast cancer cells by downregulating Mcl-1 through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. nbinno.com [nbinno.com]
- 7. westlab.com [westlab.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Characteristics of Methyl Bromopyruvate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348295#physical-characteristics-of-methyl-bromopyruvate-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com